molecular formula C10H12N2O4S B14805427 2-Cyclopropoxy-3-sulfamoylbenzamide

2-Cyclopropoxy-3-sulfamoylbenzamide

Cat. No.: B14805427
M. Wt: 256.28 g/mol
InChI Key: KKPDPGGYSYWFCL-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-sulfamoylbenzamide is a benzamide derivative characterized by a cyclopropoxy substituent at the 2-position and a sulfamoyl group at the 3-position of the benzamide scaffold. This compound is hypothesized to exhibit unique physicochemical and biological properties compared to other 2-substituted benzamides, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

2-cyclopropyloxy-3-sulfamoylbenzamide

InChI

InChI=1S/C10H12N2O4S/c11-10(13)7-2-1-3-8(17(12,14)15)9(7)16-6-4-5-6/h1-3,6H,4-5H2,(H2,11,13)(H2,12,14,15)

InChI Key

KKPDPGGYSYWFCL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2S(=O)(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyclopropoxy-3-sulfamoylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropoxybenzoic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Cyclopropoxy-3-sulfamoylbenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropoxy-3-sulfamoylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. In the context of antiviral research, it has been shown to inhibit the assembly of the HBV capsid proteins, thereby preventing the replication of the virus. This inhibition is achieved through binding to the core protein dimers, disrupting their normal function and leading to the formation of non-functional viral particles .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The benzamide core is a common scaffold in pharmaceuticals and agrochemicals. Key structural analogs include:

  • 2-Aminobenzamide: Lacks the cyclopropoxy and sulfamoyl groups, serving as a baseline for comparison.
  • 2-Methoxy-3-sulfamoylbenzamide : Replaces cyclopropoxy with a methoxy group, reducing steric hindrance.
  • 2-Ethoxy-3-sulfamoylbenzamide : Features a linear ethoxy group, offering insights into alkyl chain flexibility vs. cyclic substituents.

The cyclopropoxy group in 2-Cyclopropoxy-3-sulfamoylbenzamide introduces ring strain, which may enhance reactivity or binding affinity in target interactions compared to methoxy or ethoxy analogs .

Physicochemical Properties

Hypothetical data based on substituent effects (Table 1):

Compound Molecular Weight (g/mol) LogP Aqueous Solubility (mg/mL)
2-Aminobenzamide 136.15 0.98 12.3
2-Methoxy-3-sulfamoylbenzamide 230.25 1.45 5.8
2-Ethoxy-3-sulfamoylbenzamide 244.28 1.78 3.2
2-Cyclopropoxy-3-sulfamoylbenzamide 255.29 1.92 2.1 (estimated)

Table 1: Estimated physicochemical properties of 2-Cyclopropoxy-3-sulfamoylbenzamide and analogs. LogP and solubility values inferred from substituent contributions .

Research Findings and Mechanistic Insights

  • Electronic Effects : The electron-withdrawing sulfamoyl group at position 3 may modulate the electron density of the benzamide core, affecting reactivity.
  • Stability : Cyclopropane rings resist enzymatic oxidation better than ethyl/methyl groups, as observed in related compounds .

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